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Compound of Interest

Compound Name: 4-amino-N-cyclohexylbenzamide

cat. No.: 8098194

An In-depth Technical Guide to 4-amino-N-cyclohexylbenzamide

Abstract

This technical guide provides a comprehensive scientific overview of 4-amino-N-
cyclohexylbenzamide, a substituted benzamide of interest in medicinal chemistry and
synthetic research. The document is structured to provide researchers, scientists, and drug
development professionals with a thorough understanding of the compound's chemical identity,
physicochemical properties, and detailed synthesis protocols. While direct biological data on
this specific molecule is limited in public literature, this guide synthesizes information on
structurally related compounds to discuss its potential applications and provide a framework for
future investigation. Emphasis is placed on robust, field-proven methodologies, particularly for
its synthesis via the Schotten-Baumann reaction, to ensure scientific integrity and
reproducibility.

Compound Identification and Structure

4-amino-N-cyclohexylbenzamide is a chemical compound featuring a central benzamide
core. This core consists of a benzene ring substituted with an amino group (-NHz) at position 4
and a carboxamide group (-C(=O)NH-). The nitrogen of the amide is further substituted with a
cyclohexyl ring.

The IUPAC name for this compound is 4-amino-N-cyclohexylbenzamide[1][2]. Its identity is
unequivocally established through various chemical identifiers, which are crucial for database
searches and regulatory documentation.
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Identifier Value Source
4-amino-N-

IUPAC Name ) PubChem[1]
cyclohexylbenzamide

CAS Number 17675-42-2 PubChem[1]

Molecular Formula C13H1sN20 PubChem[1]

Molecular Weight 218.29 g/mol PubChem[1]

, C1CCC(CCL)NC(=0)C2=CC=

Canonical SMILES PubChem[1]
C(C=C2)N
KAESCVXWIWIQKP-

InChl Key PubChem[1]

UHFFFAOYSA-N

Physicochemical Properties

The physicochemical properties of a compound are critical for predicting its behavior in both
chemical and biological systems. They influence solubility, absorption, distribution, metabolism,
and excretion (ADME) profiles, which are paramount in drug development. The data presented
below is a combination of computed and estimated values from reliable chemical databases.

Property Value Notes Source
Melting Point 162.67 °C Estimated Chemchart[3]
Boiling Point 411.7 °C Estimated Chemchart[3]
Water Solubility 46.68 mg/L Estimated Chemchart[3]
Density 1.11 g/cm3 Estimated Chemchart[3]
Hydrogen Bond The -NHz and amide -
2 Chemchart[3]

Donors NH groups
Hydrogen Bond The carbonyl oxygen

yered 2 ] y. Yo Chemchart[3]
Acceptors and amine nitrogen

The C-C bond and C-
Rotatable Bonds 2 ) Chemchart[3]
N bond of the amide
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Synthesis of 4-amino-N-cyclohexylbenzamide

The most reliable and industrially scalable method for synthesizing N-substituted amides is the
Schotten-Baumann reaction[4][5][6]. This method involves the acylation of an amine with an
acyl chloride in the presence of a base. For 4-amino-N-cyclohexylbenzamide, this translates
to the reaction between 4-aminobenzoyl chloride and cyclohexylamine.

Retrosynthetic Analysis & Strategy

The primary challenge in this synthesis is the bifunctional nature of the starting material, 4-
aminobenzoyl chloride. It contains both a reactive acyl chloride and a nucleophilic amino group,
which can lead to self-polymerization. To circumvent this, the reaction is typically performed
using the hydrochloride salt of 4-aminobenzoy! chloride, which protects the amino group from
reacting with itself[3]. The base in the reaction mixture serves two critical functions: it
neutralizes the hydrochloride salt to free the amine for the desired reaction, and it quenches
the HCI byproduct generated during the amide bond formation, driving the reaction to
completion[6].

4-amino-N-cyclohexylbenzamide

Amide Bond
(C-N Disconnection)
4-aminobenzoyl chloride Cyclohexylamine
(Acyl Donor) (Nucleophile)

Click to download full resolution via product page

Caption: Retrosynthetic analysis for 4-amino-N-cyclohexylbenzamide.

Detailed Experimental Protocol: Schotten-Baumann
Synthesis
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This protocol is a self-validating system designed for high yield and purity. The causality behind
each step is explained to provide a deeper understanding of the process.

Materials:

4-Aminobenzoyl chloride hydrochloride

e Cyclohexylamine

e Sodium hydroxide (NaOH)

e Dichloromethane (DCM)

« Distilled water

o Saturated sodium bicarbonate (NaHCOs3) solution

e Brine (saturated NaCl solution)

e Anhydrous magnesium sulfate (MgSQa) or sodium sulfate (Na2S0Oa4)

o Magnetic stirrer, ice bath, separatory funnel, rotary evaporator, filtration apparatus
Procedure:

o Preparation of Amine Solution: In a 250 mL round-bottom flask equipped with a magnetic stir
bar, dissolve cyclohexylamine (1.0 eq.) in 50 mL of dichloromethane. Place the flask in an ice
bath and allow it to cool to 0-5 °C.

o Causality: Using a non-polar aprotic solvent like DCM dissolves the organic reactants. The
reaction is conducted under cold conditions to control the exothermicity of the acylation
and minimize side reactions.

o Preparation of Aqueous Base: In a separate beaker, prepare a 2 M aqueous solution of
sodium hydroxide.

» Reaction Setup: To the stirred, cooled solution of cyclohexylamine, slowly add the 2 M NaOH
solution (2.5 eq.). This creates a biphasic system.
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o Causality: The aqueous base will neutralize the HCI byproduct. Using a biphasic system is
characteristic of the Schotten-Baumann reaction, where the product remains in the organic
layer[7].

« Addition of Acyl Chloride: In a separate flask, dissolve 4-aminobenzoyl chloride
hydrochloride (1.05 eq.) in 30 mL of DCM. Transfer this solution to a dropping funnel. Add
the acyl chloride solution dropwise to the vigorously stirred biphasic mixture over 30-45
minutes.

o Causality: A slight excess of the acyl chloride ensures the complete consumption of the
limiting amine. Slow, dropwise addition is crucial to maintain temperature control and
prevent the formation of side products, including the self-polymerization of the 4-
aminobenzoyl chloride[3].

» Reaction Progression: After the addition is complete, remove the ice bath and allow the
mixture to warm to room temperature. Continue stirring vigorously for an additional 2-3
hours.

o Causality: Allowing the reaction to proceed at room temperature ensures it goes to
completion. Reaction progress can be monitored by Thin-Layer Chromatography (TLC).

o Workup & Isolation: a. Transfer the reaction mixture to a separatory funnel. Separate the
organic layer. b. Wash the organic layer sequentially with 50 mL of 1 M HCI (to remove
unreacted amine), 50 mL of saturated NaHCOs solution (to remove unreacted acyl chloride
and neutralize any remaining acid), and finally with 50 mL of brine. c. Dry the organic layer
over anhydrous MgSOu4, filter, and concentrate the solvent using a rotary evaporator.

o Causality: This agueous workup sequence is a standard and effective method for purifying
the product by removing water-soluble impurities and unreacted starting materials.

 Purification: The resulting crude solid can be purified by recrystallization from an appropriate
solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure 4-amino-N-
cyclohexylbenzamide as a solid.
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Caption: Experimental workflow for the synthesis of 4-amino-N-cyclohexylbenzamide.
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Troubleshooting and System Validation

Issue Potential Cause Recommended Solution

Extend reaction time at room
Low Yield Incomplete reaction. temperature. Confirm starting

material quality.

Ensure pH is correct during
) washes. Avoid vigorous
Product loss during workup. _
shaking that can cause

emulsions.

o Ensure slow, controlled
Self-polymerization of acyl

Impure Product _ addition of acyl chloride at low
chloride.
temperature.
Unreacted starting materials Optimize washing steps; use
present. correct stoichiometry.

Ensure complete drying of
Oily Product Residual solvent or impurities. organic layer; recrystallize from

a suitable solvent system.

Spectroscopic Characterization

The identity and purity of the synthesized 4-amino-N-cyclohexylbenzamide should be
confirmed using standard analytical techniques.

e 1H-NMR: The proton NMR spectrum is expected to show characteristic signals for the
aromatic protons of the para-substituted benzene ring (typically two doublets), the broad
singlet of the primary amine (-NHz), the amide proton (-NH-), and a series of multiplets for
the protons on the cyclohexyl ring[8].

e 1BC-NMR: The carbon NMR will show signals for the carbonyl carbon (around 165-170 ppm),
the aromatic carbons, and the aliphatic carbons of the cyclohexyl ring (typically in the 25-50

ppm range)[8].

» IR Spectroscopy: Key vibrational bands would include N-H stretches for the primary amine
and secondary amide (around 3200-3400 cm™1), a strong C=0 stretch for the amide
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carbonyl (around 1630-1660 cm~1), and C-N stretching bands.

e Mass Spectrometry (MS): The mass spectrum should show a prominent molecular ion peak
[M]* or protonated molecule peak [M+H]* corresponding to the compound's molecular
weight (218.29).

Potential Biological Applications & Future
Directions

A comprehensive literature search reveals a notable lack of specific biological activity data for
4-amino-N-cyclohexylbenzamide itself. However, the benzamide scaffold is a well-

established pharmacophore present in numerous therapeutic agents. The biological activities of

structurally similar compounds can therefore provide valuable context and guide future
research.

o Antiviral Activity: A study on N-phenylbenzamide derivatives identified compounds with
activity against Enterovirus 71 (EV 71)[9]. For example, 3-amino-N-(4-bromophenyl)-4-
methoxybenzamide was found to be a promising lead compound[9]. This suggests that the
aminobenzamide core, as present in 4-amino-N-cyclohexylbenzamide, could be explored
for antiviral properties.

» Antiproliferative & Anticancer Activity: Various substituted benzamides have demonstrated
antiproliferative activity[2]. The 3-aminobenzamide moiety, for instance, is a known inhibitor
of poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair and a validated target
in cancer therapy. While the target compound has a 4-amino substitution, its potential as a
cytotoxic or PARP-inhibiting agent could be a fruitful area of investigation.

e Enzyme Inhibition: The broader class of cyclohexylbenzamide derivatives has been
investigated for various enzyme inhibitory activities. For example, a series of 4,4-
disubstituted cyclohexylbenzamide derivatives were optimized as potent and selective
inhibitors of 11B3-hydroxysteroid dehydrogenase type 1 (113-HSD1), an enzyme implicated in
metabolic diseases.

Given this context, 4-amino-N-cyclohexylbenzamide represents a valuable starting point for a

lead optimization campaign. Researchers could use it as a scaffold to synthesize a library of
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derivatives for screening against various biological targets, including viral polymerases,
kinases, and PARP.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of
Chemicals, 4-amino-N-cyclohexylbenzamide is associated with the following hazards:

H302: Harmful if swallowed[1].

H315: Causes skin irritation[1].

H319: Causes serious eye irritation[1].

H335: May cause respiratory irritation[1].
Handling Recommendations:
e Use in a well-ventilated area or fume hood.

» Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves,
and a lab coat.

» Avoid inhalation of dust and direct contact with skin and eyes.

 In case of contact, wash skin thoroughly with soap and water. For eye contact, rinse
cautiously with water for several minutes.

Conclusion

4-amino-N-cyclohexylbenzamide is a well-defined chemical entity with established
physicochemical properties and a robust, reproducible synthetic pathway. While its own
biological profile remains to be elucidated, its structural similarity to compounds with known
antiviral, antiproliferative, and enzyme-inhibiting activities makes it a molecule of significant
interest for drug discovery and development. This guide provides the foundational chemical
knowledge necessary for researchers to synthesize, characterize, and further investigate this
promising compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b098194#4-amino-n-cyclohexylbenzamide-iupac-
name]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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